molecular formula C12H11N3O3 B5578354 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone CAS No. 5761-57-9

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone

Cat. No. B5578354
CAS RN: 5761-57-9
M. Wt: 245.23 g/mol
InChI Key: QYDWSMYWFNTNGL-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone is a chemical compound that has been a subject of various scientific studies. This compound, like many in its class, is characterized by its unique molecular structure and reactivity profile.

Synthesis Analysis

The synthesis of similar compounds involves reactions of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives to form novel derivatives characterized by techniques such as IR, 1H NMR, HRMS, and X-ray crystal diffraction (Zheng et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds can be complex, often characterized by X-ray crystal structure analysis. Studies on similar compounds have shown a polarized molecular-electronic structure and are linked into chains or sheets by a combination of hydrogen bonds (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions typically involve the formation of various derivatives through reactions with different chemical agents. For instance, novel pyrazole derivatives have been synthesized and characterized by MS, IR, CHN, and 1H NMR spectra data (Dong et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and bonding patterns, can be understood through X-ray diffraction and spectroscopic techniques. These studies provide insights into the arrangement of molecules and intermolecular interactions (Jin et al., 2011).

Scientific Research Applications

Molecular Structure and Reaction Mechanisms

Research on compounds structurally related to 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone has explored their formation, molecular structure, and potential applications in various scientific fields. For instance, compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate exhibit complex molecular structures, forming hydrogen-bonded sheets and chains through N-H...N, N-H...O, and C-H...O hydrogen bonds, showcasing the importance of structural analysis in understanding chemical properties and reactivity (Portilla et al., 2007).

Chemical Synthesis and Reactivity

The reaction of primary nitro compounds with dipolarophiles in the presence of p-toluenesulfonic acid, leading to the formation of 3-substituted 2-isoxazolines or isoxazoles, demonstrates the reactivity of nitro compounds and their utility in synthesizing diverse heterocyclic structures (Shimizu, Hayashi, & Teramura, 1984). This synthesis route highlights the potential for creating novel compounds with various scientific applications, including materials science and pharmaceutical research.

Supramolecular Chemistry

The study of salt and co-crystal formation from 2-(imidazol-1-yl)-1-phenylethanone with acidic components reveals the significance of noncovalent interactions in supramolecular chemistry. The formation of binary organic acid–base adducts through strong and directional hydrogen bonding emphasizes the role of molecular design in developing new materials with desired physical and chemical properties (Jin et al., 2011).

Biological Evaluation and Potential Therapeutic Applications

Compounds with structures similar to 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone have been evaluated for their biological activities. For example, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives have shown potential in suppressing lung cancer cell growth, indicating the relevance of such compounds in medicinal chemistry and cancer therapy research (Zheng et al., 2010).

Future Directions

The compound “2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylethanone” is available for scientific research needs . Its future applications would depend on the outcomes of such research. As of now, specific future directions are not available in the retrieved information.

properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-9-7-12(15(17)18)13-14(9)8-11(16)10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDWSMYWFNTNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350575
Record name ST008431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5761-57-9
Record name ST008431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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